Serrate protein Serrate protein
Brand Name: Vulcanchem
CAS No.: 134324-36-0
VCID: VC0237430
InChI:
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 0

Serrate protein

CAS No.: 134324-36-0

Cat. No.: VC0237430

Molecular Formula: C12H15NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Serrate protein - 134324-36-0

Specification

CAS No. 134324-36-0
Molecular Formula C12H15NO2
Molecular Weight 0

Introduction

Molecular Structure and Features of SERRATE

SERRATE is characterized as a zinc-finger protein containing multiple functional domains that facilitate its diverse regulatory roles. The SERRATE gene in Arabidopsis thaliana encodes a 720-amino acid protein with a single C2H2-type zinc finger domain and multiple bipartite nuclear localization motifs . This structural arrangement enables SERRATE to interact with various protein partners and RNA molecules, establishing its versatility in different cellular processes.

The protein predominantly localizes in nuclear Dicing-bodies (D-bodies), specialized compartments where microRNA processing occurs . This subcellular localization aligns with its function in miRNA biogenesis. Research has identified several functional domains within the SERRATE protein, including a core fragment (residues 194-543) that participates in critical protein-protein interactions .

SERRATE in MicroRNA Biogenesis

Core Function in miRNA Processing

SERRATE plays a fundamental role in plant microRNA biogenesis. It forms a processing complex with other key proteins, including DICER-LIKE 1 (DCL1) and the double-stranded RNA-binding protein HYL1 . This tripartite complex facilitates the efficient and accurate processing of primary miRNAs (pri-miRNAs) to mature miRNAs, which subsequently regulate gene expression at the post-transcriptional level .

Interaction with Cap-Binding Complex

A significant aspect of SERRATE function involves its interaction with the nuclear cap-binding protein complex (CBC). In Arabidopsis, both subunits of the CBC (AtCBP20 and AtCBP80) physically interact with SERRATE . This interaction has been confirmed through multiple experimental approaches, including Bimolecular Fluorescence Complementation (BiFC), protein pull-down assays, and co-immunoprecipitation experiments .

The functional significance of this interaction is evident in the similar phenotypic effects observed when either CBC components or SERRATE are mutated. Plants with inactivated AtCBP80 or AtCBP20 genes exhibit pleiotropic developmental defects resembling those seen in SERRATE mutants . Additionally, both CBC mutants and SERRATE mutants show reduced miRNA levels and increased pri-miRNA accumulation, further supporting their cooperative role in miRNA biogenesis .

SERRATE's Role in Alternative Splicing

Regulation of Splice Site Selection

Beyond its established role in miRNA processing, SERRATE significantly influences alternative splicing (AS) in plants. High-resolution reverse transcriptase-polymerase chain reaction analysis has revealed that SERRATE affects the alternative splicing profiles of numerous Arabidopsis genes . In particular, SERRATE preferentially influences the selection of 5′ splice sites of first introns in a manner similar to the cap-binding complex .

Direct Binding to Target RNAs

RNA immunoprecipitation (RIP) experiments have demonstrated that SERRATE can directly bind to selected target RNAs . This ability to interact directly with RNA substrates confirms its role as a splicing regulator and provides mechanistic insight into how SERRATE influences alternative splicing patterns.

SERRATE in Transcriptional Regulation

Regulation of Intronless Genes

One of the most striking discoveries regarding SERRATE function relates to its pivotal role in regulating intronless genes in Arabidopsis. Research indicates that SERRATE associates with more than 1,000 genes in a transcription-dependent manner, with the majority being intronless . This association involves interactions with both paused and elongating RNA polymerase II complexes, promoting their association with intronless target genes .

SERRATE and Epigenetic Regulation

Interaction with Histone Methyltransferases

SERRATE exhibits additional regulatory functions through interactions with chromatin modifiers. Research has established that SERRATE interacts with histone H3K27 monomethyltransferases ATXR5/6 . This interaction facilitates positive regulation of ATXR5/6 function, which is crucial for repressing transposable element (TE) expression .

This epigenetic regulatory role reveals SERRATE's involvement in genome stability and transposon silencing, expanding its known functions beyond RNA processing. The coordination between SERRATE and histone methyltransferases represents an important intersection between RNA processing factors and epigenetic regulation.

Developmental Impact of SERRATE Function

Phenotypic Effects of SERRATE Mutations

Mutations in the SERRATE gene result in pleiotropic developmental defects, underscoring its essential role in plant growth and development. The serrate mutation truncates the juvenile phase of vegetative development, increases plastochron lengths (time between successive leaf formations), and slows early phases of leaf development .

Detailed analyses of floral development in serrate mutants have revealed significant abnormalities in organ number and positioning, as summarized in the following table:

Table 1: Comparison of Floral Organ Development in Wild Type and serrate Mutants

WhorlWild Type (Col-1)
Average
Wild Type
Abnormal (%)
serrate
Average
serrate
Abnormal (%)
Sepal4.0 ± 0.004.3 ± 0.530
Petal4.0 ± 0.004.3 ± 0.423
Stamen5.5 ± 0.634.9 ± 0.837
Carpel2.0 ± 0.002.0 ± 0.00
All whorls15.5 ± 0.6315.5 ± 1.063

The table highlights that serrate mutations lead to significant abnormalities in floral organ development, particularly affecting sepals, petals, and stamens . While the average number of organs doesn't drastically change, the percentage of abnormal organs increases dramatically in serrate mutants compared to wild type plants.

Maternal Effects of SERRATE

Interestingly, SERRATE function appears to have maternal inheritance patterns. Crossing experiments have shown that when the maternal parent is homozygous for the serrate mutation, effects on cotyledon initiation in embryos are observed . This suggests that SERRATE activity in the maternal tissue influences early embryonic development.

Evolutionary Conservation of SERRATE Function

The regulatory functions of SERRATE appear to be evolutionarily conserved across kingdoms. Transcriptome analysis of Drosophila mutants defective in ARS2, the metazoan homologue of SERRATE, suggests that the role of SERRATE/ARS2 in regulating intronless genes might be conserved between plants and animals .

This conservation highlights the fundamental importance of SERRATE-mediated regulatory mechanisms in eukaryotic gene expression. The existence of functional homologues across diverse taxonomic groups provides opportunities for comparative studies to further elucidate the core functions and molecular mechanisms of SERRATE proteins.

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